

A Comparative Spectroscopic Analysis of 2-sec-butylphenol and 2-tert-butylphenol

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Compound of Interest

Compound Name: 2-sec-Butylphenol

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This guide provides a detailed spectroscopic comparison of two isomeric alkylphenols: **2-sec-butylphenol** and 2-tert-butylphenol. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to facilitate the differentiation and characterization of these closely related compounds. The structural nuances between the secondary and tertiary butyl groups attached to the phenol ring give rise to distinct spectroscopic signatures, which are elucidated herein.

Structural Differences

The fundamental difference between **2-sec-butylphenol** and 2-tert-butylphenol lies in the branching of the butyl group attached to the phenolic ring. This seemingly minor variation in structure leads to significant differences in the chemical environment of the atoms, which are readily observable in their respective spectra.

Structural Isomers: 2-sec-butylphenol vs. 2-tert-butylphenol

2-sec-butylphenol

2-tert-butylphenol

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Caption: Molecular structures of **2-sec-butylphenol** and 2-tert-butylphenol.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for both compounds.

Table 1: ^1H NMR Spectroscopic Data (Solvent: CDCl_3)

Assignment	2-sec-butylphenol Chemical Shift (δ , ppm)	2-tert-butylphenol Chemical Shift (δ , ppm)
Aromatic Protons	6.70 - 7.16[1]	6.75 - 7.20
Phenolic OH	~4.77 - 5.20[1]	~4.80
Methine Proton (-CH)	~2.96[1]	-
Methylene Protons (-CH ₂)	~1.60 - 1.66[1]	-
Methyl Protons (-CH ₃)	~0.85 - 1.24[1]	~1.43

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)

Assignment	2-sec-butylphenol Chemical Shift (δ , ppm)	2-tert-butylphenol Chemical Shift (δ , ppm)
C-OH	~152.5	~152.0
C-Alkyl	~135.5	~135.0
Aromatic CH	~115.0 - 127.0	~115.0 - 127.0
Quaternary C (tert-butyl)	-	~34.5
Methine C	~35.0	-
Methylene C	~30.0	-
Methyl C	~12.0, ~20.0	~29.5

Table 3: Infrared (IR) Absorption Frequencies

Vibrational Mode	2-sec-butylphenol (cm ⁻¹)	2-tert-butylphenol (cm ⁻¹)
O-H Stretch (broad)	~3550	~3540
C-H Stretch (Aromatic)	~3050	~3060
C-H Stretch (Aliphatic)	2870 - 2960	2870 - 2960
C=C Stretch (Aromatic)	~1580, 1490, 1450	~1580, 1490, 1450
C-O Stretch	~1230	~1230

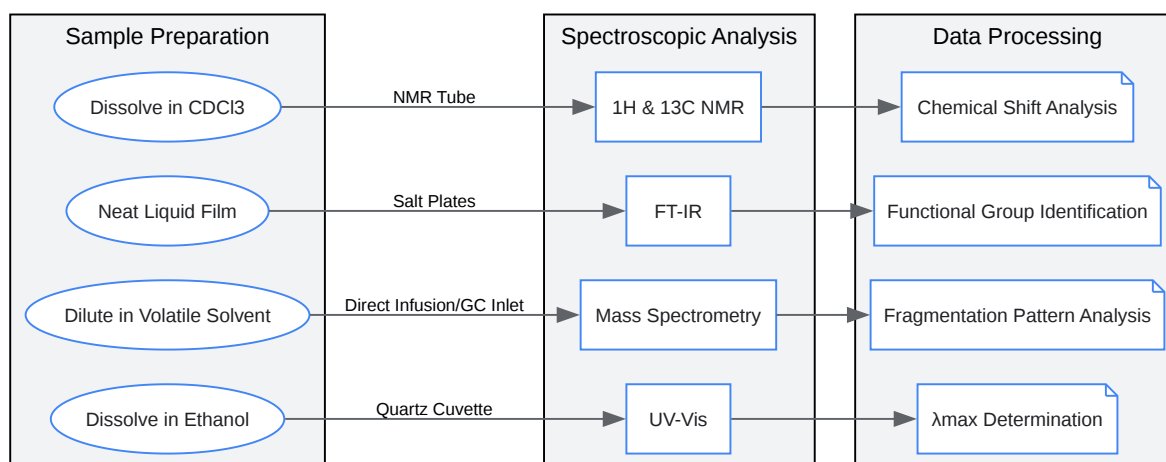
Table 4: Mass Spectrometry (MS) Data

Parameter	2-sec-butylphenol	2-tert-butylphenol
Molecular Ion (M ⁺)	m/z 150	m/z 150[2]
Major Fragments (m/z)	121, 107, 91, 77	135, 117, 91, 77

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies representative of the procedures used for the analysis of these phenolic compounds.

Experimental Workflow



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Caption: General experimental workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the phenol sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- **¹H NMR Parameters:** A standard proton experiment was performed with a spectral width of -2 to 12 ppm, a pulse angle of 30°, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were accumulated.
- **¹³C NMR Parameters:** A proton-decoupled carbon experiment was conducted with a spectral width of 0 to 220 ppm, a pulse angle of 45°, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated.
- **Data Processing:** The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million

(ppm) relative to TMS.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As both **2-sec-butylphenol** and 2-tert-butylphenol are liquids at room temperature, a drop of the neat sample was placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer was used to acquire the spectra.
- **Parameters:** The spectra were recorded in the mid-infrared range ($4000\text{--}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} . Typically, 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the empty salt plates was recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram was Fourier transformed to produce the infrared spectrum, which is presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile solvent such as methanol or dichloromethane.
- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source was used, often coupled with a gas chromatograph (GC) for sample introduction.
- **GC-MS Parameters:** For GC introduction, a capillary column (e.g., DB-5) was used. The oven temperature was programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation and elution of the compound. The injector temperature was set to 250 °C and the transfer line to 280 °C.
- **MS Parameters:** Electron ionization was performed at a standard energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-400 amu.
- **Data Processing:** The total ion chromatogram (TIC) was used to identify the elution peak of the compound, and the corresponding mass spectrum was extracted and analyzed for the molecular ion and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A stock solution of the phenol was prepared in a UV-transparent solvent, typically ethanol or methanol. This stock solution was then serially diluted to a concentration that gives an absorbance reading between 0.1 and 1.0 (e.g., $\sim 10^{-4}$ to 10^{-5} M).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer was used.
- **Parameters:** The spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. The solvent used for sample preparation was also used as the reference blank.
- **Data Processing:** The absorbance was plotted against the wavelength (nm) to obtain the UV-Vis spectrum. The wavelength of maximum absorbance (λ_{max}) was determined from the spectrum. For 2-tert-butylphenol, reported λ_{max} values in alcohol are around 216 nm, 271 nm, and 277 nm.

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